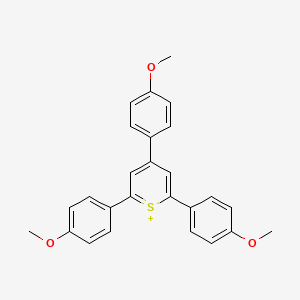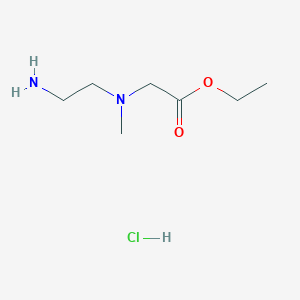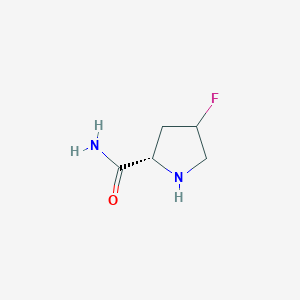![molecular formula C10H20N2O4 B12841019 tert-Butyl (3R)-3-[(aminooxy)methyl]morpholine-4-carboxylate](/img/structure/B12841019.png)
tert-Butyl (3R)-3-[(aminooxy)methyl]morpholine-4-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
tert-Butyl (3R)-3-[(aminooxy)methyl]morpholine-4-carboxylate is a chemical compound that features a tert-butyl group, a morpholine ring, and an aminooxy functional group
Méthodes De Préparation
The synthesis of tert-Butyl (3R)-3-[(aminooxy)methyl]morpholine-4-carboxylate typically involves the following steps:
Formation of the Morpholine Ring: The morpholine ring can be synthesized through the reaction of diethanolamine with a suitable dehydrating agent.
Introduction of the Aminooxy Group: The aminooxy group can be introduced via the reaction of hydroxylamine with an appropriate precursor.
tert-Butyl Protection: The tert-butyl group is often introduced using tert-butyl chloroformate in the presence of a base.
Industrial production methods may involve the use of flow microreactor systems to enhance the efficiency and sustainability of the synthesis process .
Analyse Des Réactions Chimiques
tert-Butyl (3R)-3-[(aminooxy)methyl]morpholine-4-carboxylate undergoes various chemical reactions, including:
Oxidation: The aminooxy group can be oxidized using reagents such as hydrogen peroxide or peracids.
Reduction: The compound can undergo reduction reactions, typically using reducing agents like sodium borohydride.
Substitution: The tert-butyl group can be substituted under acidic conditions to yield different derivatives.
Common reagents and conditions used in these reactions include oxidizing agents, reducing agents, and acidic or basic catalysts. The major products formed from these reactions depend on the specific reagents and conditions used .
Applications De Recherche Scientifique
tert-Butyl (3R)-3-[(aminooxy)methyl]morpholine-4-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug precursor.
Industry: It is used in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of tert-Butyl (3R)-3-[(aminooxy)methyl]morpholine-4-carboxylate involves its interaction with molecular targets through its aminooxy group. This group can form covalent bonds with electrophilic centers in target molecules, leading to various biological and chemical effects. The pathways involved depend on the specific application and target molecule .
Comparaison Avec Des Composés Similaires
Similar compounds to tert-Butyl (3R)-3-[(aminooxy)methyl]morpholine-4-carboxylate include:
tert-Butyl (3R)-3-[(hydroxy)methyl]morpholine-4-carboxylate: This compound has a hydroxyl group instead of an aminooxy group.
tert-Butyl (3R)-3-[(methoxy)methyl]morpholine-4-carboxylate: This compound features a methoxy group in place of the aminooxy group.
Propriétés
Formule moléculaire |
C10H20N2O4 |
|---|---|
Poids moléculaire |
232.28 g/mol |
Nom IUPAC |
tert-butyl (3R)-3-(aminooxymethyl)morpholine-4-carboxylate |
InChI |
InChI=1S/C10H20N2O4/c1-10(2,3)16-9(13)12-4-5-14-6-8(12)7-15-11/h8H,4-7,11H2,1-3H3/t8-/m1/s1 |
Clé InChI |
HNARTQJDDHFVLK-MRVPVSSYSA-N |
SMILES isomérique |
CC(C)(C)OC(=O)N1CCOC[C@@H]1CON |
SMILES canonique |
CC(C)(C)OC(=O)N1CCOCC1CON |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(8-Chloro-6-(trifluoromethyl)imidazo[1,2-a]pyridin-3-yl)methanol](/img/structure/B12840941.png)



![Tetramethyl [1,1'-biphenyl]-2,2',4,4'-tetracarboxylate](/img/structure/B12840964.png)
![1-[2-Deoxy-2-Fluoro-5-O-[(4-Methoxyphenyl)Diphenylmethyl]-B-D-Arabinofuranosyl]-5-Methyl-2,4(1H,3H)-Pyrimidinedione](/img/structure/B12840985.png)

![(5-Bromo-7-methylbenzo[b]thiophen-2-yl)methanol](/img/structure/B12840994.png)




![tert-Butyl 1-methyl-1H-pyrrolo[3,2-c]pyridine-6-carboxylate](/img/structure/B12841012.png)

